molecular formula C16H11F3N4O2 B12509242 5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12509242
M. Wt: 348.28 g/mol
InChI Key: QYAIKGWPQJCKCS-UHFFFAOYSA-N
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Description

5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a pyridine ring, a trifluoromethyl benzyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by functional group modifications to introduce the pyridine and trifluoromethyl benzyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the pyridine ring and the trifluoromethyl benzyl group in 5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid makes it unique compared to similar compounds. This combination of functional groups can enhance its binding affinity, specificity, and versatility in various applications .

Properties

Molecular Formula

C16H11F3N4O2

Molecular Weight

348.28 g/mol

IUPAC Name

5-pyridin-3-yl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)12-5-1-3-10(7-12)9-23-14(11-4-2-6-20-8-11)13(15(24)25)21-22-23/h1-8H,9H2,(H,24,25)

InChI Key

QYAIKGWPQJCKCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3

Origin of Product

United States

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